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Compound of Interest

Compound Name: 1,7-Naphthyridin-3-amine

Cat. No.: B1590691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,7-Naphthyridin-3-amine, a heterocyclic aromatic compound, serves as a significant scaffold

in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of

nitrogen atoms offer unique opportunities for molecular interactions, making it a valuable

building block for the synthesis of novel therapeutic agents. This technical guide provides a

comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for

1,7-Naphthyridin-3-amine, based on available data for closely related analogues and

established principles of spectroscopic analysis.

Molecular and Physical Properties
Property Value

Molecular Formula C₈H₇N₃

Molecular Weight 145.16 g/mol

CAS Number 58680-42-5[1]

Appearance Pale yellow crystalline powder (predicted)

Solubility
Limited solubility in water; soluble in polar

aprotic solvents like DMSO and DMF (predicted)
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Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for 1,7-Naphthyridin-3-amine, the

following data tables are based on predictions derived from the analysis of structurally similar

naphthyridine derivatives and established spectroscopic principles.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Proton

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 9.0 d ~2.0

H-4 7.0 - 7.2 d ~2.0

H-5 8.3 - 8.5 dd ~8.0, 1.5

H-6 7.5 - 7.7 dd ~8.0, 4.5

H-8 9.1 - 9.3 dd ~4.5, 1.5

NH₂ 5.5 - 6.5 br s -

Note: Chemical shifts for aromatic protons are influenced by the electron-donating amino group

and the electron-withdrawing effects of the nitrogen atoms in the naphthyridine core. The amino

protons are expected to be a broad singlet and their chemical shift can be highly dependent on

solvent and concentration.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 145 - 148

C-3 140 - 143

C-4 110 - 113

C-4a 148 - 151

C-5 120 - 123

C-6 135 - 138

C-8 150 - 153

C-8a 118 - 121

Note: The chemical shifts are estimated based on data from various substituted naphthyridine

compounds. The presence of the amino group at C-3 is expected to have a significant shielding

effect on adjacent carbons.

Predicted Infrared (IR) Spectroscopy Data
Vibrational Mode

Predicted Wavenumber
(cm⁻¹)

Functional Group

Asymmetric & Symmetric N-H

Stretch
3450 - 3250 (two bands) Primary Amine (-NH₂)[2]

Aromatic C-H Stretch 3100 - 3000 Aromatic C-H

N-H Bending (Scissoring) 1650 - 1580 Primary Amine (-NH₂)[2]

Aromatic C=C and C=N

Stretch
1620 - 1450 Naphthyridine Ring

Aromatic C-N Stretch 1335 - 1250 Aromatic Amine[2]

Note: The IR spectrum is expected to show characteristic peaks for a primary aromatic amine

and the naphthyridine heterocyclic system.
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Predicted Mass Spectrometry Fragmentation
Adduct / Fragment Predicted m/z Description

[M]⁺ 145 Molecular Ion

[M+H]⁺ 146 Protonated Molecule

[M-HCN]⁺ 118
Loss of hydrogen cyanide from

the pyridine ring

[M-N₂H₂]⁺ 115
Loss of diazene from the

amine and a ring nitrogen

Note: As a compound containing an odd number of nitrogen atoms, 1,7-Naphthyridin-3-amine
is expected to have a molecular ion peak at an odd mass-to-charge ratio. The fragmentation

pattern is likely to involve the characteristic loss of HCN from the pyridine rings.

Proposed Synthesis Workflow
A plausible synthetic route to 1,7-Naphthyridin-3-amine can be conceptualized based on

established methodologies for the synthesis of related amino-naphthyridines. A potential

approach involves the construction of the naphthyridine core followed by the introduction of the

amine functionality.

Proposed Synthesis of 1,7-Naphthyridin-3-amine

Starting Material
(e.g., Substituted Pyridine)

Intermediate 1
(Naphthyridine Precursor)

Cyclization Reaction
(e.g., Friedländer Synthesis) Intermediate 2

(Functionalized Naphthyridine)

Functional Group
Introduction (e.g., Nitration) 1,7-Naphthyridin-3-amine

(Final Product)
Reduction of Nitro Group

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1,7-Naphthyridin-3-amine.

Experimental Protocols
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The following are general experimental protocols for the acquisition of the spectroscopic data

presented. These are based on standard laboratory practices and information from the analysis

of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1,7-Naphthyridin-3-amine is dissolved in

~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative

to the residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.

The chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52

ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion

or after separation by liquid chromatography (LC-MS).

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap

instrument) is used to obtain accurate mass measurements.
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Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable method for this

compound.

Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

The data is analyzed to determine the mass of the molecular ion and the fragmentation

pattern.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic

aspects of 1,7-Naphthyridin-3-amine. While direct experimental data remains to be published,

the predicted data and proposed synthetic workflow offer valuable insights for researchers

working with this important heterocyclic scaffold. Further experimental validation is necessary

to confirm these predicted characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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